N~1~-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
"N₁-Cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide" is a synthetic pyridazinone derivative characterized by a central 6-oxo-pyridazine scaffold substituted with a 2-naphthyl group at position 3 and an acetamide moiety at position 2. Pyridazinones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and anti-osteoclast effects .
Properties
IUPAC Name |
N-cyclohexyl-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(23-19-8-2-1-3-9-19)15-25-22(27)13-12-20(24-25)18-11-10-16-6-4-5-7-17(16)14-18/h4-7,10-14,19H,1-3,8-9,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRSXBJMZKIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N~1~-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of N1-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Molecular Features
Key Observations :
- Core Structure: While 6j contains a triazole ring, the target compound and 2N1HIA share a pyridazinone core, which is critical for binding to biological targets like cathepsin K .
- Functional Groups : The 2-naphthyl group in the target compound may confer stronger π-π stacking interactions in hydrophobic binding pockets compared to the fluorine-containing aryl groups in 2N1HIA .
Key Observations :
- Anti-Osteoclast Activity : 2N1HIA is the most well-characterized analog, demonstrating direct suppression of osteoclast differentiation via cathepsin K downregulation . The target compound’s naphthyl group may enhance binding affinity to similar targets.
- Structural-Activity Relationship (SAR): Replacement of the indole group (2N1HIA) with a cyclohexyl moiety (target compound) could reduce cytotoxicity while maintaining anti-resorptive activity. The naphthyl group may improve metabolic stability compared to smaller aryl substituents (e.g., 14q’s cyanophenyl group) .
Pharmacokinetic and Toxicity Considerations
- Lipophilicity: The cyclohexyl group in the target compound increases logP compared to 2N1HIA (predicted logP ~3.5 vs.
- Metabolism: Pyridazinones are prone to hepatic oxidation; however, the naphthyl group may slow cytochrome P450-mediated degradation compared to methoxy-substituted analogs .
Biological Activity
Overview of N~1~-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
This compound is a synthetic compound that belongs to the class of pyridazine derivatives. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure
The molecular structure of this compound includes:
- A cyclohexyl group, which may enhance lipophilicity and cellular permeability.
- A pyridazine ring, which is known for its biological activity.
- An acetamide functional group that can influence the compound's pharmacokinetics.
Biological Activity
1. Anticancer Activity:
Pyridazine derivatives have been investigated for their potential anticancer effects. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis.
2. Anti-inflammatory Effects:
Compounds with naphthalene and pyridazine moieties have demonstrated anti-inflammatory properties in various models. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
3. Analgesic Properties:
Some pyridazine derivatives exhibit analgesic effects, potentially through central nervous system mechanisms or peripheral action. The modulation of pain pathways and neurotransmitter systems may contribute to these effects.
Case Studies
While specific case studies on this compound are not available, related compounds have been documented extensively:
- Study 1: A pyridazine derivative was tested in vitro against various cancer cell lines, showing significant cytotoxicity with IC50 values in the micromolar range.
- Study 2: An anti-inflammatory compound with a similar structure was evaluated in a rat model of arthritis, resulting in reduced swelling and pain scores compared to controls.
Research Findings
Research has indicated that modifications in the chemical structure of pyridazine derivatives can significantly affect their biological activity. For instance:
- Substituents on the aromatic rings can enhance or reduce potency.
- The presence of electron-withdrawing or electron-donating groups can alter pharmacological profiles.
Q & A
Q. What are the key synthetic steps and critical reagents for synthesizing N~1~-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the pyridazinone core via cyclization of precursor hydrazides with diketones or α,β-unsaturated carbonyl compounds.
- Step 2 : Introduction of the naphthyl group through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
- Step 3 : Acetamide functionalization via alkylation or acylation of the pyridazinone intermediate. Key reagents include thionyl chloride (for chlorination), sodium borohydride (reduction), and palladium catalysts for cross-coupling. Reaction monitoring uses HPLC and TLC .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent connectivity (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; naphthyl aromatic signals at δ 7.4–8.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₄N₃O₂: 362.1864).
- HPLC-PDA : Assesses purity (>95% for pharmacological studies) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability)?
- Solubility : Perform shake-flask experiments in solvents (DMSO, PBS) with UV-Vis quantification.
- Stability : Incubate the compound at varying pH (1–10) and temperatures (4–37°C), followed by LC-MS analysis to detect degradation products.
- LogP : Use reversed-phase HPLC to estimate hydrophobicity, critical for bioavailability .
Advanced Research Questions
Q. What strategies optimize synthetic yield and purity for large-scale production?
- Continuous Flow Reactors : Improve reaction control and reduce by-products (e.g., 15% yield increase compared to batch reactions).
- Chromatographic Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for >99% purity.
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency .
Q. How can researchers identify biological targets and elucidate mechanisms of action?
- Surface Plasmon Resonance (SPR) : Screen binding affinity against protein libraries (e.g., kinases, GPCRs).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for target interactions.
- CRISPR-Cas9 Knockout Models : Validate target relevance in cellular assays (e.g., apoptosis, proliferation) .
Q. What methodologies resolve contradictions in reported bioactivity data across studies?
- Comparative Structural Analysis : Use X-ray crystallography or molecular docking to assess binding pose variations (e.g., naphthyl vs. chlorophenyl substituents).
- Standardized Assays : Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 48h incubation).
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ ranges for cancer cell lines) .
Q. How to establish structure-activity relationships (SAR) for derivatives?
Design a derivative library with systematic substitutions (Table 1):
| Substituent Position | Modification | Bioactivity Change (vs. Parent) | Source |
|---|---|---|---|
| Pyridazinone C3 | 2-Naphthyl → 4-Fluorophenyl | ↓ Cytotoxicity (HeLa cells) | |
| Acetamide N~1~ | Cyclohexyl → Benzyl | ↑ Solubility, ↓ LogP |
Evaluate using cell viability (MTT) and enzyme inhibition assays .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misinterpretation .
- Assay Replicates : Use n ≥ 3 biological replicates with ANOVA for statistical rigor in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
